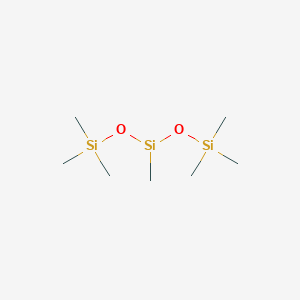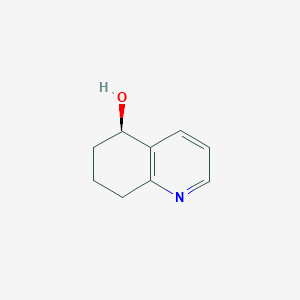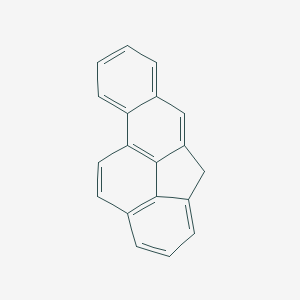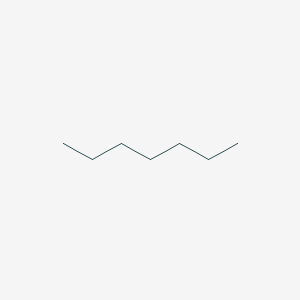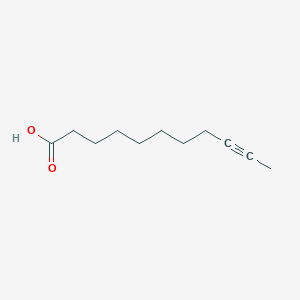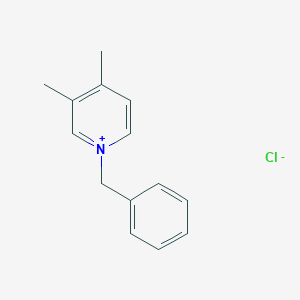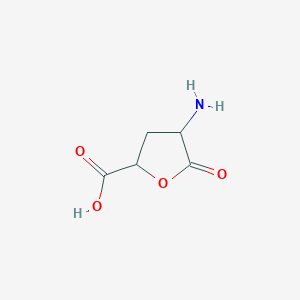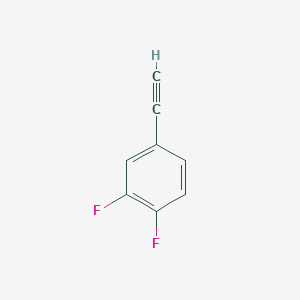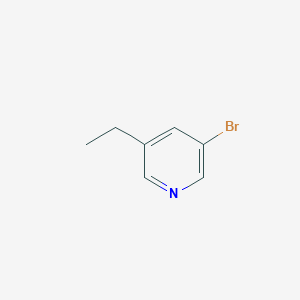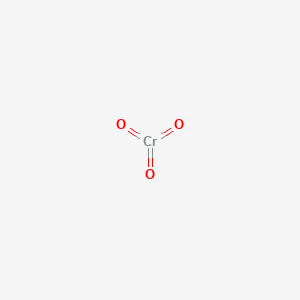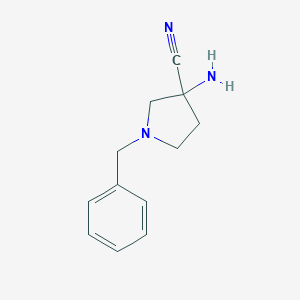![molecular formula C8H18N2O B126849 [(2S,5S)-5-(1-METHYLETHYL)PIPERAZIN-2-YL]METHANOL CAS No. 155322-94-4](/img/structure/B126849.png)
[(2S,5S)-5-(1-METHYLETHYL)PIPERAZIN-2-YL]METHANOL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2S,5S)-5-(1-METHYLETHYL)PIPERAZIN-2-YL]METHANOL is a chiral compound with significant potential in various fields of scientific research. This compound features a piperazine ring substituted with an isopropyl group and a hydroxymethyl group, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,5S)-5-(1-METHYLETHYL)PIPERAZIN-2-YL]METHANOL typically involves the catalytic hydrogenation of a precursor compound. One common method includes the use of rhodium-catalyzed asymmetric hydrogenation, which provides high enantioselectivity and yield . The reaction is carried out under pressurized hydrogen gas in the presence of a chiral diphosphine ligand, such as [Rh(cod){(2S,4S)-ptbp-skewphos}]OTf, and potassium carbonate .
Industrial Production Methods
Industrial production of this compound often employs continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste.
化学反応の分析
Types of Reactions
[(2S,5S)-5-(1-METHYLETHYL)PIPERAZIN-2-YL]METHANOL undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Primary amines.
Substitution: Halogenated or esterified derivatives.
科学的研究の応用
[(2S,5S)-5-(1-METHYLETHYL)PIPERAZIN-2-YL]METHANOL has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
作用機序
The mechanism of action of [(2S,5S)-5-(1-METHYLETHYL)PIPERAZIN-2-YL]METHANOL involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its hydroxymethyl group allows for the formation of hydrogen bonds with target proteins, enhancing its binding affinity and specificity .
類似化合物との比較
Similar Compounds
(2S,5S)-2,5-Hexanediol: A versatile building block for fine chemicals and pharmaceuticals.
(2S,5S)-5-Hydroxypiperidine-2-carboxylate: A valuable precursor in the synthesis of β-lactam antibiotics.
Uniqueness
[(2S,5S)-5-(1-METHYLETHYL)PIPERAZIN-2-YL]METHANOL is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Its chiral nature and functional groups make it a valuable intermediate in asymmetric synthesis and drug development.
特性
CAS番号 |
155322-94-4 |
|---|---|
分子式 |
C8H18N2O |
分子量 |
158.24 g/mol |
IUPAC名 |
[(2S,5S)-5-propan-2-ylpiperazin-2-yl]methanol |
InChI |
InChI=1S/C8H18N2O/c1-6(2)8-4-9-7(5-11)3-10-8/h6-11H,3-5H2,1-2H3/t7-,8+/m0/s1 |
InChIキー |
IGFQXSUAFLCMDP-JGVFFNPUSA-N |
異性体SMILES |
CC(C)[C@H]1CN[C@@H](CN1)CO |
SMILES |
CC(C)C1CNC(CN1)CO |
正規SMILES |
CC(C)C1CNC(CN1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


